N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide
Description
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide is a synthetic compound featuring a carbazole scaffold fused with a quinoline-carboxamide moiety. The 6-methoxy substitution on the carbazole ring and the methyl group on the dihydroquinoline component contribute to its structural uniqueness.
Properties
Molecular Formula |
C24H23N3O3 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-2-oxoquinoline-4-carboxamide |
InChI |
InChI=1S/C24H23N3O3/c1-27-21-9-4-3-6-15(21)18(13-22(27)28)24(29)26-20-8-5-7-16-17-12-14(30-2)10-11-19(17)25-23(16)20/h3-4,6,9-13,20,25H,5,7-8H2,1-2H3,(H,26,29) |
InChI Key |
NJDPTIKUBKJZTQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC1=O)C(=O)NC3CCCC4=C3NC5=C4C=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Cyclohexanone Derivative Cyclization
| Reagent | Conditions | Yield | Source |
|---|---|---|---|
| 2-(2-(4-Methoxyphenyl)hydrazono)cyclohexanone | Reflux in acetic acid/HCl (2:1 v/v), 2 hours | 67% | |
| Purification via silica gel chromatography |
This method forms the 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one intermediate, which is then reduced to the amine.
Amine Formation via Reduction
| Method | Reduction Agent | Conditions | Product |
|---|---|---|---|
| Catalytic hydrogenation | H₂/Pd-C | 1 atm H₂, RT | Carbazole amine |
| LiAlH₄ reduction | Anhydrous THF | 0°C → RT | Carbazole amine |
Note: The carbazole ketone undergoes selective reduction to the amine without ring-opening.
Quinoline Moiety Synthesis
The 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is synthesized via methylation and carboxylation steps.
Methylation of Quinoline Nitrogen
| Substrate | Methylating Agent | Conditions | Yield |
|---|---|---|---|
| 2-Oxo-1,2-dihydroquinoline | CH₃I, K₂CO₃ | DMF, 60°C, 12h | 85% |
Carboxylic Acid Activation
| Activation Method | Reagent | Solvent | Application |
|---|---|---|---|
| Acid chloride formation | SOCl₂ | Dichloromethane | Immediate coupling |
| Mixed anhydride formation | ClCO₂Et | THF | Stable intermediate |
| Activated ester formation | HOBt/DCC | DMF | High coupling efficiency |
Amide Coupling Strategies
The carbazole amine reacts with the activated quinoline carboxylic acid to form the target amide. Key methods include:
Conventional Coupling Reagents
| Reagent | Solvent | Temperature | Yield | Side Reactions |
|---|---|---|---|---|
| DCC/HOBt | DMF | 0°C → RT | 78% | Minimal |
| EDCI/HOBt | DCM | RT | 65% | O-acyl migration |
| T3P® | THF | 0°C → RT | 82% | Fast reaction |
Asymmetric Catalytic Methods
For stereoselective coupling (if applicable):
| Catalyst | Ligand | Solvent | Selectivity | Yield |
|---|---|---|---|---|
| Ru-BINAP complexes | (R)-BINAP | Toluene | >96% ee | 70% |
| Chiral transfer hydrogenation | Noyori-type ligands | iPrOH | 95% ee | 68% |
Alternative Synthetic Routes
| Step | Reagent | Conditions | Yield |
|---|---|---|---|
| Alkyne-azide cycloaddition | CuI, DMF, RT | 12h | 75–90% |
| Post-functionalization | Methyl iodide, K₂CO₃ | DMF, 60°C | 85% |
Key Challenges and Optimization
-
Stereochemical Control :
-
The 1-methyl group on quinoline requires regioselective alkylation.
-
Carbazole amine configuration must be preserved during coupling.
-
-
Purification :
-
Silica gel chromatography (petroleum ether/ethyl acetate) is critical for isolating the final product.
-
-
Scalability :
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| DCC/HOBt coupling | High yield, mild conditions | EDCI may cause side reactions |
| Asymmetric catalysis | Excellent enantiomeric excess | High catalyst cost, limited scalability |
| One-pot Cu-catalyzed | Atom economy, reduced steps | Limited functional group tolerance |
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Core Heterocyclic Systems
The compound shares functional similarities with the 4-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxamide derivatives described in . Both classes feature carboxamide linkages but differ in their core heterocyclic frameworks:
- Main compound: Combines a tetrahydrocarbazole (indole-derived) and dihydroquinoline system.
- compounds: Based on a triazoloquinoxaline scaffold with variable substituents (e.g., fluorobenzyl, cyanobenzyl).
For instance, the carbazole-quinoline hybrid may exhibit enhanced π-π stacking interactions compared to triazoloquinoxalines due to its extended aromatic system .
Physicochemical Properties
While direct data for the main compound are absent, trends from suggest substituents critically influence properties like solubility and melting points. For example:
| Compound | Substituent | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| Triazoloquinoxaline (6j) | 4-fluorobenzyl | 192–194 | 68 |
| Triazoloquinoxaline (6t) | 4-cyanobenzyl | 178–180 | 72 |
| Main compound | 6-methoxy, methyl | Not reported | Not reported |
The 6-methoxy group in the main compound may enhance solubility compared to halogenated analogs, while the methyl group could reduce steric hindrance during receptor binding .
Analytical and Crystallographic Tools
Structural elucidation of such compounds relies on techniques highlighted in the evidence:
- Spectroscopy : IR and NMR for functional group identification and conformational analysis.
- Mass spectrometry : ESI-HRMS for molecular weight validation, as demonstrated in .
Research Implications and Limitations
However, the absence of specific biological or pharmacokinetic data limits direct efficacy comparisons. Future studies should prioritize:
- In vitro assays : To evaluate binding affinity or enzyme inhibition.
- Computational modeling : For predicting interactions with biological targets.
- Crystallographic studies : To resolve conformational details using tools like SHELX .
Biological Activity
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of carbazole and isoquinoline derivatives and exhibits a range of biological activities that could be leveraged for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 401.5 g/mol. The structure features a tetrahydrocarbazole moiety linked to an isoquinoline framework, which contributes to its unique chemical properties and biological activities.
Key Properties:
| Property | Value |
|---|---|
| Molecular Formula | C24H23N3O3 |
| Molecular Weight | 401.5 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO |
1. CRTH2 Receptor Antagonism
One of the most notable biological activities of this compound is its role as a CRTH2 receptor antagonist . The CRTH2 receptor is implicated in mediating inflammatory responses and is a target for treating conditions such as asthma and allergic diseases. By modulating this receptor's activity, the compound shows promise in developing new treatments for inflammatory disorders .
2. Anticancer Potential
Research has indicated that carbazole derivatives exhibit significant anticancer properties. For example, studies on related compounds have shown that they can inhibit cell proliferation in various cancer cell lines by targeting specific kinases involved in cell cycle regulation . The ability of this compound to inhibit cyclin-dependent kinases (CDKs) suggests it may also possess similar anticancer activity.
3. Neuroprotective Effects
Carbazole derivatives have been studied for their neuroprotective effects against oxidative stress and neuronal injury. Compounds with similar structures have demonstrated the ability to protect neuronal cells from glutamate-induced damage . This property could be beneficial in developing therapies for neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological activities of carbazole derivatives, providing insights into their mechanisms of action:
Study 1: CRTH2 Antagonism
In vitro studies demonstrated that this compound effectively inhibited CRTH2 receptor signaling pathways associated with allergic responses .
Study 2: Antitumor Activity
A series of related carbazole compounds were tested against human carcinoma cell lines (HCT116 and NCI-H460). The results indicated that certain derivatives exhibited IC50 values as low as 0.37 µM, highlighting their potential as effective antiproliferative agents .
Study 3: Neuroprotective Mechanisms
In research focused on neuroprotection, compounds similar to the target molecule showed significant protective effects on HT22 neuronal cells exposed to oxidative stress. The presence of methoxy groups was crucial for enhancing neuroprotective activity .
Q & A
Basic: What are the standard synthetic routes for preparing this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with functionalized carbazole and quinoline precursors. Key steps include:
- Amide coupling : Reaction of activated carboxylic acid derivatives (e.g., acid chlorides) with amine-containing intermediates under inert conditions. Solvents like dichloromethane (DCM) or dimethylformamide (DMF) are commonly used .
- Cyclization : Formation of the tetrahydrocarbazole moiety via acid-catalyzed or thermal cyclization. Reaction temperatures (e.g., 80–120°C) and catalysts (e.g., polyphosphoric acid) are critical for yield optimization .
- Purification : Flash chromatography (ethyl acetate/hexane gradients) or recrystallization (DMSO/water) ensures high purity .
Example Data from Analogous Syntheses (Adapted from ):
| Intermediate | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Carbazole-amine | Ethanol | HCl | 70 |
| Quinoline-acid | DMF | EDC/HOBt | 65 |
Basic: Which spectroscopic and analytical techniques are essential for structural characterization?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., methoxy groups at δ ~3.8 ppm) and confirms regiochemistry .
- IR Spectroscopy : Detects carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and NH/OH vibrations .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks) .
- HPLC : Quantifies purity (>95% for biological assays) using C18 columns and acetonitrile/water mobile phases .
Advanced: How can reaction yields be optimized for derivatives of this compound?
Methodological Answer:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol reduces side reactions in cyclization steps .
- Catalyst Optimization : Transition metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts improve selectivity in stereospecific reactions .
- Temperature Control : Lower temperatures (0–25°C) minimize decomposition in acid-sensitive steps .
- Real-Time Monitoring : TLC or inline IR tracks reaction progress to terminate at peak conversion .
Case Study : Ethanol-mediated synthesis of a benzothiazole analog achieved 70% yield at 24 hours, while DMF increased byproduct formation .
Advanced: How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Reprodubility : Standardize protocols (e.g., cell lines, incubation times) to minimize variability. For example, IC50 discrepancies may arise from differing ATP concentrations in kinase assays .
- Orthogonal Validation : Confirm target engagement using SPR (surface plasmon resonance) or thermal shift assays .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers in datasets from multiple studies .
Advanced: How can QSAR studies enhance the bioactivity of this compound?
Methodological Answer:
- Descriptor Selection : Calculate electronic (e.g., logP, HOMO/LUMO) and steric parameters (e.g., molar refractivity) to correlate with activity .
- 3D Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonding with methoxy groups) using software like Schrödinger or MOE .
- In Silico Mutagenesis : Predict the impact of substituent modifications (e.g., replacing methoxy with ethoxy) on target binding .
Basic: What purification strategies are effective post-synthesis?
Methodological Answer:
- Flash Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 20–50%) for intermediate purification .
- Recrystallization : Optimize solvent pairs (e.g., DMSO/water) for high recovery of crystalline products .
- HPLC Prep-Scale : Reverse-phase C18 columns resolve closely related impurities (<2% residual solvents) .
Advanced: What mechanistic hypotheses explain this compound's biological activity?
Methodological Answer:
- Target Inhibition : The carbazole moiety may intercalate into DNA or inhibit topoisomerases, while the quinoline group chelates metal ions in enzymatic active sites .
- Kinetic Studies : Pre-steady-state assays (e.g., stopped-flow) measure binding rates (kₐₜₜ) to validate competitive vs. non-competitive inhibition .
- Structural Biology : Co-crystallization with target proteins (e.g., kinases) reveals binding poses and critical residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
